molecular formula C9H19NS B13020070 N-(2-Methylpentan-3-yl)thietan-3-amine

N-(2-Methylpentan-3-yl)thietan-3-amine

Cat. No.: B13020070
M. Wt: 173.32 g/mol
InChI Key: VCDGCWOEPSLMFO-UHFFFAOYSA-N
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Description

N-(2-Methylpentan-3-yl)thietan-3-amine is a secondary amine featuring a thietane (three-membered sulfur-containing heterocycle) and a branched alkyl substituent (2-methylpentan-3-yl). Thietane derivatives are of interest due to their unique stereoelectronic properties, which influence binding affinity and metabolic stability. The compound’s molecular formula is inferred as C₉H₁₉NS (molecular weight ≈ 173.32 g/mol), with the thietane ring contributing to conformational rigidity and the branched alkyl chain enhancing lipophilicity.

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

N-(2-methylpentan-3-yl)thietan-3-amine

InChI

InChI=1S/C9H19NS/c1-4-9(7(2)3)10-8-5-11-6-8/h7-10H,4-6H2,1-3H3

InChI Key

VCDGCWOEPSLMFO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpentan-3-yl)thietan-3-amine typically involves the reaction of thietan-3-amine with 2-methylpentan-3-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylpentan-3-yl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Research Implications and Gaps

  • Lipophilicity vs. Solubility : Longer alkyl chains (e.g., C₁₀H₂₁NS) may hinder aqueous solubility, necessitating formulation optimization.
  • Fluorine Effects : Fluorinated analogs (e.g., C₇H₁₄FNS) warrant further ADMET studies to validate enhanced stability.
  • Synthetic Scalability : Methods from and provide templates for scalable synthesis but require adaptation for the target compound.

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